5-(Cyclopropylthio)furan-2-carboxylic acid
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Overview
Description
5-(Cyclopropylthio)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a cyclopropylthio group at the 5-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C8H8O3S, and it has a molecular weight of 184.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylthio)furan-2-carboxylic acid typically involves the introduction of the cyclopropylthio group to a furan ring followed by carboxylation. One common method involves the reaction of 5-bromo-2-furancarboxylic acid with cyclopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylthio)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(Cyclopropylthio)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of 5-(Cyclopropylthio)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropylthio group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group at the 2-position.
5-Methyl-2-furoic acid: A furan derivative with a methyl group at the 5-position and a carboxylic acid group at the 2-position.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at both the 2- and 5-positions.
Uniqueness
5-(Cyclopropylthio)furan-2-carboxylic acid is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8O3S |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-cyclopropylsulfanylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-3-4-7(11-6)12-5-1-2-5/h3-5H,1-2H2,(H,9,10) |
InChI Key |
AKTGANWJIFDLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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